Product packaging for Disodium acetyl glucosamine phosphate(Cat. No.:CAS No. 1059180-18-5)

Disodium acetyl glucosamine phosphate

Cat. No.: B13141167
CAS No.: 1059180-18-5
M. Wt: 345.15 g/mol
InChI Key: YXVVRWNZNHJFCB-ONFFUQEMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium acetyl glucosamine phosphate (CAS 102029-88-9), also known as N-acetyl-D-glucosamine-6-phosphate disodium salt, is a bioengineered amino sugar phosphate salt of significant interest in biochemical and biomedical research . Its core research value lies in its role as a critical precursor in the biosynthetic pathways for hyaluronic acid and glycosaminoglycans (GAGs) . In vitro and ex-vivo studies indicate this compound can significantly boost the synthesis of these essential macromolecules, with one manufacturer reporting an increase in hyaluronic acid production by 282% within 48 hours and GAGs by 84% over 10 days . This mechanism provides a compelling research model for investigating skin biology, epidermal turnover, and dermal-epidermal junction cohesion . Beyond dermatology, this compound is a valuable tool for modeling cellular stress and survival. Recent scientific investigations highlight its potent cytoprotective properties, demonstrating that related amino sugars like Glucosamine and N-acetyl glucosamine exhibit anti-apoptotic and antioxidant activities . Studies on PC12 cells (a model for neuronal ischemia) under serum/glucose deprivation (SGD) conditions show that pre-treatment can increase cell viability and decrease apoptosis by reversing intracellular reactive oxygen species (ROS) increment . This suggests its potential application in neuroscience research for exploring novel therapeutic pathways for neurodegenerative disorders . Researchers utilize this compound in areas such as cellular regeneration, cartilage and joint health studies, and as an energizing agent for skin cells in cosmetic science . It is supplied as a high-purity solid, soluble in water . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14NNa2O9P B13141167 Disodium acetyl glucosamine phosphate CAS No. 1059180-18-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1059180-18-5

Molecular Formula

C8H14NNa2O9P

Molecular Weight

345.15 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] phosphate

InChI

InChI=1S/C8H16NO9P.2Na/c1-4(11)9-5(2-10)7(13)8(14)6(12)3-18-19(15,16)17;;/h2,5-8,12-14H,3H2,1H3,(H,9,11)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,7+,8+;;/m0../s1

InChI Key

YXVVRWNZNHJFCB-ONFFUQEMSA-L

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC(C=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Origin of Product

United States

Biosynthetic and Metabolic Pathways

Hexosamine Biosynthetic Pathway (HBP) Integration

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that typically shunts a small percentage (3-5%) of glucose away from glycolysis to produce uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). researchgate.net This end-product is an essential building block for the glycosylation of proteins and lipids. nih.gov GlcNAc-6-P is a central intermediate within this pathway, linking glucose metabolism to the synthesis of complex glycoconjugates. researchgate.net

N-acetylglucosamine-6-phosphate is a direct precursor to UDP-GlcNAc, the universal donor substrate for N-acetylglucosamine residues in the synthesis of glycoproteins, proteoglycans, glycolipids, and other essential macromolecules. wikipedia.orgwikipedia.org The synthesis of UDP-GlcNAc from GlcNAc-6-P involves a two-step enzymatic process:

Isomerization: The enzyme N-acetylglucosamine-phosphate mutase (AGM1), also known as phosphoglucomutase 3 (PGM3), catalyzes the conversion of N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). researchgate.netuop.edu.joresearchgate.net

Uridylation: UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) then catalyzes the reaction between GlcNAc-1-P and Uridine triphosphate (UTP), yielding UDP-GlcNAc and pyrophosphate. researchgate.netuop.edu.jo

The resulting UDP-GlcNAc is utilized in the endoplasmic reticulum and Golgi apparatus for N-linked and O-linked glycosylation, processes vital for protein folding, stability, and function. researchgate.net

Disodium (B8443419) acetyl glucosamine (B1671600) phosphate (B84403) is a key intermediary when cells utilize externally sourced or recycled amino sugars like N-acetylglucosamine (GlcNAc) and glucosamine (GlcN). These salvage pathways allow cells to efficiently reuse these valuable molecules.

From GlcNAc: When GlcNAc enters the cell, it is phosphorylated by a kinase to form N-acetylglucosamine-6-phosphate, directly feeding into the HBP. nih.govfrontiersin.org

From GlcN: Glucosamine is phosphorylated by hexokinases upon entering the cell, producing glucosamine-6-phosphate (GlcN-6-P). nih.gov This intermediate is then acetylated to form GlcNAc-6-P, thereby merging with the main HBP route. nih.gov

This central position allows the cell to integrate various sources of amino sugars for the synthesis of UDP-GlcNAc. frontiersin.org

Enzymatic Transformations of Disodium Acetyl Glucosamine Phosphate

The metabolic fate of N-acetylglucosamine-6-phosphate is dictated by the action of several key enzymes that either direct it towards catabolism or commit it further down the biosynthetic pathway.

N-acetylglucosamine-6-phosphate deacetylase (NagA) is a hydrolase that catalyzes the removal of the acetyl group from GlcNAc-6-P. wikipedia.orguniprot.org This reaction yields glucosamine-6-phosphate (GlcN-6-P) and acetate. uniprot.orgebi.ac.uk

Reaction: N-acetyl-D-glucosamine 6-phosphate + H₂O ⇌ D-glucosamine 6-phosphate + acetate wikipedia.org

NagA belongs to the amidohydrolase superfamily and is crucial for the catabolism of GlcNAc. wikipedia.org By converting GlcNAc-6-P to GlcN-6-P, it prepares the molecule for entry into glycolysis. wikipedia.orgnih.gov This enzyme is also vital in bacteria for recycling peptidoglycan components from the cell wall. wikipedia.orgnih.gov In pathogens like Mycobacterium tuberculosis, NagA is considered a potential drug target because its inhibition disrupts the generation of essential amino-sugar precursors required for cell wall biosynthesis. nih.gov The proposed catalytic mechanism involves a water molecule, activated by an active-site aspartic acid residue, performing a nucleophilic attack on the acetyl group. nih.gov

Glucosamine-6-phosphate deaminase (NagB) acts on the product of the NagA reaction, GlcN-6-P. nih.gov It catalyzes a reversible isomerization and deamination reaction, converting GlcN-6-P into fructose-6-phosphate (B1210287) and an ammonium ion. uniprot.org

Reaction: D-glucosamine 6-phosphate + H₂O ⇌ D-fructose 6-phosphate + NH₄⁺ uniprot.org

This enzymatic step is a critical link between amino sugar metabolism and central carbon metabolism, as it channels the carbon skeleton of glucosamine directly into the glycolytic pathway. nih.govnih.gov The activity of NagB is allosterically regulated; it is activated by N-acetylglucosamine-6-phosphate. nih.govuniprot.org This feed-forward activation ensures that when levels of GlcNAc-6-P are high, the catabolic pathway is stimulated to efficiently process the influx of amino sugars. nih.govnih.gov

Glucosamine-phosphate N-acetyltransferase (GNA1), also known as GNPNAT1, catalyzes the reverse reaction of NagA: the transfer of an acetyl group from acetyl-CoA to glucosamine-6-phosphate, producing N-acetylglucosamine-6-phosphate. wikipedia.orgnih.govnih.gov

Reaction: acetyl-CoA + D-glucosamine 6-phosphate ⇌ CoA + N-acetyl-D-glucosamine 6-phosphate wikipedia.orguniprot.org

This reaction is the fourth step of the HBP in eukaryotes and is essential for the de novo synthesis of UDP-GlcNAc from glucose. researchgate.netwikipedia.org GNA1 is a member of the GCN5-related N-acetyltransferases (GNATs) family. researchgate.net The enzyme plays a critical role in development, and its inactivation in mice is embryonically lethal. nih.gov Human GNA1 has shown a relaxed donor specificity, able to transfer acyl groups up to four carbons in length, a property that can be explored for biomedical applications. nih.gov

Table 1: Key Enzymes in the Metabolism of N-Acetylglucosamine-6-Phosphate

Enzyme (Gene/Common Name)EC NumberSubstrate(s)Product(s)Metabolic Role
N-Acetylglucosamine-6-phosphate Deacetylase (NagA/DAC)3.5.1.25N-acetyl-D-glucosamine-6-phosphate, H₂OD-glucosamine-6-phosphate, AcetateCatabolism of GlcNAc, Peptidoglycan recycling wikipedia.orgebi.ac.uk
Glucosamine-6-phosphate Deaminase (NagB/DAM-1)3.5.99.6D-glucosamine-6-phosphate, H₂OD-fructose-6-phosphate, NH₄⁺Links amino sugar metabolism to glycolysis uniprot.orgresearchgate.net
Glucosamine-phosphate N-Acetyltransferase (GNA1)2.3.1.4D-glucosamine-6-phosphate, Acetyl-CoAN-acetyl-D-glucosamine-6-phosphate, CoABiosynthesis of UDP-GlcNAc via HBP wikipedia.orgnih.gov

Phosphokinases and Phosphomutases in Related Conversions

The metabolism of N-acetyl-D-glucosamine 6-phosphate involves critical enzymatic conversions facilitated by phosphokinases and phosphomutases. These enzymes play essential roles in both the formation of N-acetyl-D-glucosamine 6-phosphate and its subsequent isomerization, which channels it into various biosynthetic routes.

A key phosphokinase in this context is N-acetyl-D-glucosamine kinase, which catalyzes the phosphorylation of N-acetyl-D-glucosamine (GlcNAc). This reaction utilizes ATP as a phosphate donor to produce N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P), a crucial step for trapping GlcNAc within the cell for further metabolism. hmdb.ca This process channels GlcNAc derived from lysosomal degradation or nutritional sources into the hexosamine biosynthetic pathway. hmdb.ca

Once formed, GlcNAc-6P is a substrate for the phosphomutase class of enzymes. Specifically, phosphoacetylglucosamine mutase (AGM1) catalyzes the reversible intramolecular transfer of the phosphate group from the C-6 to the C-1 position, converting GlcNAc-6P into N-acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc-1P). wikipedia.orgnih.govnih.gov This isomerization is a pivotal step in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov The reaction proceeds through a catalytic intermediate, N-acetylglucosamine-1,6-bisphosphate (GlcNAc-1,6-bisP). nih.gov AGM1 is an essential enzyme belonging to the α-D-phosphohexomutase superfamily. nih.govnih.gov

The table below summarizes the key enzymes involved in these conversions.

EnzymeEC NumberSubstrateProductFunction
N-acetyl-D-glucosamine kinase2.7.1.59N-acetyl-D-glucosamine (GlcNAc)N-acetyl-D-glucosamine 6-PPhosphorylation of GlcNAc to enter metabolic pathways. hmdb.ca
Phosphoacetylglucosamine mutase (AGM1)5.4.2.3N-acetyl-D-glucosamine 6-PN-acetyl-alpha-D-glucosamine 1-PIsomerization for the synthesis of UDP-GlcNAc. wikipedia.orgnih.govnih.gov

Role in Glycosyltransferase Reactions

N-acetyl-D-glucosamine 6-phosphate plays a fundamental, albeit indirect, role in glycosyltransferase reactions. It is not directly used by glycosyltransferases as a sugar donor. Instead, it serves as an essential precursor for the synthesis of the high-energy nucleotide sugar, UDP-N-acetylglucosamine (UDP-GlcNAc), which is the actual substrate for a vast number of glycosyltransferases. nih.govuop.edu.jo

The metabolic pathway proceeds as follows:

Isomerization : N-acetyl-D-glucosamine 6-phosphate is first converted to N-acetyl-D-glucosamine 1-phosphate by the enzyme phosphoacetylglucosamine mutase (AGM1). nih.govuop.edu.jo

Activation : N-acetyl-D-glucosamine 1-phosphate is then reacted with Uridine triphosphate (UTP) by the enzyme UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1), yielding UDP-GlcNAc. uop.edu.jonih.gov

UDP-GlcNAc is a central molecule in cellular metabolism, integrating pathways for glucose, amino acid, fatty acid, and nucleotide metabolism. nih.gov This activated sugar nucleotide is the direct donor of GlcNAc moieties for a wide array of biosynthetic processes catalyzed by glycosyltransferases. mdpi.comacs.org These enzymes transfer the GlcNAc group to various acceptor molecules, including proteins and lipids, to form essential glycoconjugates. acs.orgwikipedia.org In eukaryotes, UDP-GlcNAc is the precursor for protein N- and O-glycosylation, as well as the formation of glycosylphosphatidylinositol (GPI) anchors. nih.gov In bacteria, it is a crucial precursor for the biosynthesis of cell wall components like peptidoglycan and lipopolysaccharides. nih.govnih.govplos.org

Catabolism and Assimilation Pathways

Contribution to Carbon and Nitrogen Flux

The catabolism of N-acetyl-D-glucosamine 6-phosphate is a key metabolic process that provides the cell with both carbon and nitrogen, particularly in organisms like bacteria that can utilize N-acetylglucosamine (GlcNAc) as a nutrient source. nih.govnih.gov The breakdown of GlcNAc-6P directly contributes to the central carbon and nitrogen pools of the cell.

The catabolic pathway is initiated by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA). wikipedia.orgnih.gov This enzyme catalyzes the hydrolysis of the acetyl group from GlcNAc-6P, yielding two products:

D-glucosamine 6-phosphate (GlcN-6P) wikipedia.org

Acetate plos.orgnih.gov

The released acetate can be further metabolized, entering central carbon pathways such as the citric acid cycle, thereby contributing to the cellular carbon flux and energy production.

The second product, GlcN-6P, is then acted upon by glucosamine-6-phosphate deaminase/isomerase (NagB). nih.gov This enzyme catalyzes the deamination and isomerization of GlcN-6P to produce:

Fructose-6-phosphate nih.gov

Ammonium (NH₄⁺)

The fructose-6-phosphate directly enters glycolysis, a central pathway of carbon metabolism. nih.govnih.gov The ammonium ion is a readily available source of nitrogen that can be assimilated into various nitrogen-containing biomolecules, such as amino acids and nucleotides, thus contributing to the cellular nitrogen flux. nih.govnih.gov This pathway allows organisms to efficiently utilize the chitin monomer GlcNAc as a complete nutrient source. nih.govnih.gov

Integration into Glycolytic Pathways

The assimilation of N-acetyl-D-glucosamine 6-phosphate is directly integrated into the glycolytic pathway, one of the primary mechanisms for cellular energy production. This integration occurs through a two-step enzymatic process that converts GlcNAc-6P into a key glycolytic intermediate. nih.govnih.gov

The pathway for this integration is as follows:

Deacetylation : The first step is the deacetylation of N-acetyl-D-glucosamine 6-phosphate by the enzyme N-acetylglucosamine-6-phosphate deacetylase (NagA) to produce D-glucosamine 6-phosphate and acetate. wikipedia.orgnih.gov

Deamination/Isomerization : The resulting D-glucosamine 6-phosphate is then the substrate for glucosamine-6-phosphate deaminase (NagB), which converts it into fructose-6-phosphate. wikipedia.orgnih.gov

Fructose-6-phosphate is a central intermediate in the glycolytic pathway. wikipedia.orgnih.gov Its generation from GlcNAc-6P provides a direct entry point for the carbon skeleton of the amino sugar into mainstream carbohydrate metabolism. Once formed, fructose-6-phosphate can be phosphorylated to fructose-1,6-bisphosphate and proceed through the remaining steps of glycolysis to produce pyruvate, ATP, and NADH. This metabolic link is crucial for organisms that utilize amino sugars as a primary source of carbon and energy. nih.gov

The table below outlines the key reactions integrating GlcNAc-6P catabolism with glycolysis.

StepEnzymeSubstrateProduct(s)Metabolic Fate of Product
1N-acetylglucosamine-6-phosphate deacetylase (NagA)N-acetyl-D-glucosamine 6-PD-glucosamine 6-P + AcetateEnters the next step of the pathway. wikipedia.orgnih.gov
2Glucosamine-6-phosphate deaminase (NagB)D-glucosamine 6-PFructose-6-phosphate + AmmoniumEnters directly into the glycolytic pathway. wikipedia.orgnih.gov

Molecular and Cellular Mechanisms

Role in Glycosylation and O-GlcNAcylation

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that profoundly impacts protein folding, stability, and function. Disodium (B8443419) acetyl glucosamine (B1671600) phosphate (B84403) serves as a key building block in these pathways.

Disodium acetyl glucosamine phosphate, in its form as N-acetyl-α-D-glucosamine 1-phosphate (GlcNAc-1-P), is a crucial intermediate in the biosynthesis of N-linked glycoproteins. medchemexpress.com N-linked glycosylation is a highly conserved process that begins in the endoplasmic reticulum (ER). creative-biolabs.com It involves the attachment of a complex oligosaccharide to the nitrogen atom of an asparagine (Asn) residue within a specific consensus sequence (Asn-X-Ser/Thr) of a nascent polypeptide chain. creative-biolabs.comwikipedia.org

The synthesis of the precursor oligosaccharide starts with the formation of a dolichol-linked N-acetylglucosamine (GlcNAc) sugar. wikipedia.org This process is initiated by the enzyme N-acetylglucosamine-phosphate transferase (encoded by the ALG7 gene), which transfers a GlcNAc-phosphate group from UDP-GlcNAc to a dolichol-phosphate lipid carrier embedded in the ER membrane. nih.gov This initial step, forming dolichyl-pyrophosphate-GlcNAc, is the committed step for the entire N-linked glycosylation pathway. nih.gov Subsequently, another GlcNAc residue and multiple mannose and glucose residues are added in a stepwise manner to form a large, branched oligosaccharide precursor (Glc3Man9GlcNAc2). nih.govnih.gov This entire precursor is then transferred "en bloc" to the asparagine residue of the target protein. nih.gov The core glycan structure, which is common to all N-glycans, is composed of two N-acetylglucosamine and three mannose residues. wikipedia.org

Key Molecules in the Initial Steps of N-linked Glycoprotein Synthesis

MoleculeRoleLocation
N-acetyl-α-D-glucosamine 1-phosphatePrecursor to UDP-GlcNAc, the donor for the initial glycosylation step.Cytoplasm
UDP-GlcNAcDirect donor of the first N-acetylglucosamine-phosphate to dolichol-phosphate.Cytoplasm
Dolichol-phosphateLipid carrier in the endoplasmic reticulum membrane. nih.govEndoplasmic Reticulum Membrane
N-acetylglucosamine-phosphate transferase (ALG7)Enzyme catalyzing the transfer of GlcNAc-phosphate to dolichol-phosphate. nih.govEndoplasmic Reticulum Membrane
Precursor Oligosaccharide (Glc3Man9GlcNAc2)The fully assembled glycan that is transferred to the protein. nih.govEndoplasmic Reticulum

A critical function of glycosylation is the proper trafficking of proteins to their designated cellular compartments. This compound plays an indirect but essential role in the targeting of newly synthesized soluble enzymes to the lysosome. This process relies on the creation of a specific recognition marker, mannose-6-phosphate (B13060355) (M6P), on the N-linked glycans of these enzymes. creative-biolabs.comuniprot.org

The key enzyme in this pathway is UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GNPTAB). wikipedia.orgnih.gov This enzyme, located in the Golgi apparatus, recognizes and selectively phosphorylates the high-mannose oligosaccharides of lysosomal enzymes. uniprot.org The reaction catalyzed by N-acetylglucosamine-1-phosphotransferase involves the transfer of an N-acetylglucosamine-1-phosphate group from a UDP-N-acetylglucosamine donor to the 6-hydroxyl position of a mannose residue on the lysosomal enzyme. wikipedia.org A subsequent enzymatic step then removes the N-acetylglucosamine, leaving behind the mannose-6-phosphate tag. This M6P marker is then recognized by mannose-6-phosphate receptors, which mediate the transport of these enzymes to the lysosome. uniprot.org A deficiency in N-acetylglucosamine-1-phosphotransferase activity leads to the mistargeting and secretion of lysosomal enzymes, resulting in lysosomal storage disorders such as Mucolipidosis II and III. uniprot.org

Beyond its role in N-linked glycosylation, this compound is a fundamental precursor for the synthesis of a wide array of other glycoconjugates. It is a key building block for glycosaminoglycans (GAGs), which are long, unbranched polysaccharides consisting of repeating disaccharide units. ci.guide One of the most well-known GAGs is hyaluronic acid, a major component of the extracellular matrix. ci.guide this compound serves as an energy source for skin cells to produce hyaluronic acid. ci.guide

In bacteria, N-acetyl-α-D-glucosamine 1-phosphate is a metabolic precursor for the synthesis of cell wall components, including teichoic acid and murein (peptidoglycan). medchemexpress.com The bifunctional enzyme GlmU utilizes glucosamine-1-phosphate to synthesize UDP-N-acetylglucosamine, a critical precursor for both peptidoglycan and lipopolysaccharide (LPS) biosynthesis in many bacterial species. nih.gov

Cellular Uptake and Transport Mechanisms

The transport of phosphorylated sugars like this compound into and out of cells is a tightly regulated process mediated by specific transporter proteins. These systems ensure that the cell can acquire necessary building blocks from the environment and distribute them to the appropriate cellular compartments.

In bacteria, the uptake and phosphorylation of many sugars are coupled in a single process mediated by the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). wikipedia.org The PTS is a multi-component system that utilizes phosphoenolpyruvate (PEP) as the high-energy phosphate donor. ontosight.ai The system involves a cascade of phosphoryl group transfers from PEP to Enzyme I (EI), then to a histidine phosphocarrier protein (HPr), and finally to a series of sugar-specific Enzyme II (EII) complexes. proteopedia.org

The EII complexes are typically composed of three domains: EIIA, EIIB, and EIIC. proteopedia.org The EIIC domain forms the transmembrane channel that binds and translocates the sugar substrate. uniprot.orguniprot.org As the sugar passes through the channel, it is phosphorylated by the EIIB domain. uniprot.org Specific PTS systems are responsible for the transport of glucosamine and N-acetylglucosamine. uniprot.orguniprot.org For instance, in Escherichia coli, the nagE gene encodes the N-acetylglucosamine-specific EII component of the PTS. uniprot.org This system transports N-acetylglucosamine across the cell membrane and concomitantly phosphorylates it to N-acetyl-D-glucosamine 6-phosphate. uniprot.org

Components of the Bacterial Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS)

ComponentFunctionCellular Location
Phosphoenolpyruvate (PEP)Initial high-energy phosphate donor. ontosight.aiCytoplasm
Enzyme I (EI)Accepts a phosphoryl group from PEP. proteopedia.orgCytoplasm
Histidine phosphocarrier protein (HPr)Accepts a phosphoryl group from EI. proteopedia.orgCytoplasm
Enzyme IIA (EIIA)Sugar-specific component that accepts a phosphoryl group from HPr. proteopedia.orgCytoplasm
Enzyme IIB (EIIB)Accepts a phosphoryl group from EIIA and phosphorylates the sugar. proteopedia.orgCytoplasm/Membrane-associated
Enzyme IIC (EIIC)Integral membrane protein that forms the sugar translocation channel. uniprot.orguniprot.orgPlasma Membrane

ATP-binding cassette (ABC) transporters are a large and diverse superfamily of membrane proteins that mediate the transport of a wide variety of substrates across cellular membranes, using the energy derived from ATP hydrolysis. wikipedia.org These transporters are found in all domains of life and can function as either importers or exporters. mdpi.com An ABC transporter typically consists of two transmembrane domains (TMDs), which form the translocation pathway, and two nucleotide-binding domains (NBDs), which bind and hydrolyze ATP. nih.gov

ABC transporters are involved in the transport of various glycoconjugates and their precursors. nih.gov In prokaryotes, specific ABC transporters mediate the uptake of nutrients, including amino sugars. nih.gov For example, solute-binding proteins associated with ABC transporters can bind to D-glucosamine with high affinity and deliver it to the membrane-bound components for translocation into the cytoplasm. nih.gov In some microorganisms, ABC transporters have been implicated in the uptake of N,N'-diacetylchitobiose, a disaccharide of N-acetylglucosamine, which can act as an inducer for chitinase (B1577495) production. mdpi.com While direct evidence for an ABC transporter specific for this compound is limited, the known substrate specificities of this transporter family for related amino sugars and glycoconjugates suggest their potential involvement in its transport under certain biological contexts.

Enzymatic Reaction Mechanisms and Kinetics

The central enzyme acting upon N-acetylglucosamine-6-phosphate (GlcNAc-6P) is N-acetylglucosamine-6-phosphate deacetylase (NagA). wikipedia.org This enzyme belongs to the amidohydrolase superfamily and catalyzes the hydrolysis of the N-acetyl group from GlcNAc-6P to produce glucosamine-6-phosphate (GlcN-6P) and acetate. uniprot.orgebi.ac.uk This reaction is a critical step for channeling GlcNAc into the central metabolic pathways of the cell. nih.gov

The proposed catalytic mechanism involves the activation of a water molecule by a metal cofactor and a conserved aspartate residue (Asp-273). acs.org This activated water molecule performs a nucleophilic attack on the carbonyl carbon of the substrate's acetyl group. wikipedia.org The process forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the C-N bond and the release of the products. acs.org Studies indicate that the formation or collapse of this tetrahedral intermediate is the rate-limiting step in the catalytic cycle. acs.org

NagA enzymes exhibit a marked preference for N-acetyl-D-glucosamine-6-phosphate as their substrate. Research on NagA from various bacterial species, including Mycobacterium smegmatis and Mycobacterium marinum, has demonstrated this high specificity. nih.gov While the enzyme can catalyze the deacetylation of epimeric analogs such as N-acetylgalactosamine-6-phosphate (GalNAc-6P) and N-acetylmannosamine-6-phosphate (ManNAc-6P), the efficiency is significantly lower compared to its primary substrate, GlcNAc-6P. nih.gov

The kinetic properties of NagA have been characterized in several organisms. For the zinc-containing enzyme from Escherichia coli, the catalytic rate constant (kcat) for the deacetylation of GlcNAc-6P is 102 s⁻¹. uniprot.org The enzyme's activity is subject to inhibition by high concentrations of its substrate (GlcNAc-6P) and by its products, GlcN-6P and acetate. uniprot.org

SubstrateEnzyme SourceRelative Activity Preference
N-acetylglucosamine-6-phosphate (GlcNAc-6P)M. smegmatis & M. marinumHigh (Preferred Substrate)
N-acetylgalactosamine-6-phosphate (GalNAc-6P)M. smegmatis & M. marinumLow
N-acetylmannosamine-6-phosphate (ManNAc-6P)M. smegmatis & M. marinumLow

Data derived from studies on mycobacterial NagA enzymes demonstrating a clear preference for GlcNAc-6P. nih.gov

NagA is a metalloenzyme, and its catalytic activity is dependent on the presence of divalent metal ions. wikipedia.orgacs.org There are variations in the metal requirements among NagA enzymes from different organisms. The NagA enzyme from E. coli contains a single zinc ion (Zn²⁺) in its active site. acs.org Removal of this ion results in an inactive apoenzyme, but its activity can be restored by the addition of one equivalent of various divalent cations, including Zn²⁺, Co²⁺, Mn²⁺, Ni²⁺, Cd²⁺, or Fe²⁺. acs.org In the proposed mechanism, the metal ion plays a direct role in catalysis by interacting with and polarizing the carbonyl group of the substrate's acetyl moiety, facilitating the nucleophilic attack. acs.org

In contrast, NagA enzymes from other bacteria, such as Bacillus subtilis and mycobacteria, feature a binuclear metal center in their active sites. nih.gov This structural difference suggests an evolutionary divergence in the catalytic mechanism for substrate activation and hydrolysis among different bacterial species. acs.org

Regulation of Metabolic Flux and Gene Expression

The metabolic pathway involving GlcNAc-6P is tightly regulated at both the enzymatic (allosteric) and genetic (transcriptional) levels to respond to nutrient availability and cellular needs.

GlcNAc-6P functions as a critical allosteric activator for the enzyme glucosamine-6-phosphate deaminase (NagB). nih.govresearchgate.net NagB catalyzes the subsequent step in the pathway, converting glucosamine-6-phosphate (the product of the NagA reaction) into fructose-6-phosphate (B1210287), which directly enters glycolysis. wikipedia.orgnih.gov

In organisms like E. coli, the activity of NagB is significantly enhanced in the presence of GlcNAc-6P. nih.gov This feed-forward activation mechanism ensures that once GlcNAc enters the cell and is phosphorylated to GlcNAc-6P, the downstream metabolic machinery is immediately upregulated to efficiently process the influx of this amino sugar. researchgate.net This prevents the accumulation of intermediates and couples the rate of GlcNAc catabolism to its availability.

In many bacteria, particularly in actinobacteria like Streptomyces, the genes required for N-acetylglucosamine metabolism (the nag operon, which includes nagA and nagB) are under the control of a global transcriptional regulator known as DasR. researchgate.netnih.gov DasR belongs to the GntR family of regulators and typically functions as a repressor. nih.govnih.gov

DasR binds to specific DNA sequences called DasR-responsive elements (dre) located in the promoter regions of the nag genes, thereby blocking their transcription. researchgate.net This repression is relieved when N-acetylglucosamine is available. researchgate.net GlcNAc is transported into the cell and converted to GlcNAc-6P, which is believed to be the effector molecule that binds to DasR. This binding induces a conformational change in the DasR protein, causing it to dissociate from the DNA and allowing for the transcription of the nag genes. researchgate.net This system enables the bacteria to rapidly induce the expression of metabolic enzymes only when their specific substrate, N-acetylglucosamine, is present in the environment. researchgate.netnih.gov


Intercellular Communication and Extracellular Matrix Maintenance (Mechanistic focus only)

This compound is a bioengineered derivative of N-acetylglucosamine-6-phosphate (NAG6P), a fundamental building block for various essential macromolecules within the skin. incidecoder.com Its primary role in maintaining the extracellular matrix (ECM) stems from its function as a precursor for the synthesis of glycosaminoglycans (GAGs) and hyaluronic acid (HA). ci.guide By providing a readily available source of this precursor, it supports cellular processes that are crucial for tissue structure and intercellular communication.

This compound serves as a direct precursor for the biosynthesis of glycosaminoglycans (GAGs). ci.guide GAGs are long, unbranched polysaccharides that are critical components of the extracellular matrix, playing a key role in tissue hydration and maintenance of the skin's structural integrity. paulaschoice.itnih.gov The availability of this compound facilitates the cellular production of various GAGs.

According to manufacturer in-vitro and ex-vivo studies, the application of a product containing this compound led to a significant increase in GAGs production. incidecoder.com Specifically, an 84% boost in GAG production was observed in both the upper and middle layers of the skin over a 10-day period. incidecoder.com This suggests that providing this precursor can effectively stimulate the synthesis of these vital ECM components.

Table 1: In-Vitro/Ex-Vivo Study on GAG Production

MetricResultTimeframe
Increase in GAGs Production84%10 days

Note: Data is based on manufacturer's in-vitro and ex-vivo tests. incidecoder.com

Hyaluronic acid (HA), a major GAG, is a linear polymer composed of repeating disaccharide units of D-glucuronic acid and N-acetylglucosamine. wikipedia.org this compound acts as a precursor to the N-acetylglucosamine component, thereby directly feeding into the HA synthesis pathway. ci.guideci.guide The synthesis of HA is carried out by a class of integral membrane proteins known as hyaluronan synthases (HAS). wikipedia.org

By supplying an external source of this building block, dermal cells can more efficiently produce hyaluronic acid without expending energy on precursor synthesis. ci.guide In-vitro data from the manufacturer indicates a substantial impact on HA synthesis, with a reported increase of 282% in just 2 days. incidecoder.com This rapid and significant increase highlights the compound's direct role in promoting the production of this key humectant.

Table 2: In-Vitro Study on Hyaluronic Acid Synthesis

MetricResultTimeframe
Increase in Hyaluronic Acid Synthesis282%2 days

Note: Data is based on manufacturer's in-vitro tests. incidecoder.com

Mechanistically, this compound has been shown to improve the cohesion between skin cells and reinforce the dermal-epidermal junction (DEJ). ci.guide This is achieved by stimulating intercellular communication and strengthening the adhesion between skin layers. ci.guide Enhanced cellular cohesion is vital for maintaining tissue integrity and facilitating regenerative processes.

Furthermore, the compound supports cellular regeneration and the recovery of supporting tissues. ci.guide By providing the necessary building blocks for ECM components, it facilitates an environment conducive to cellular repair and renewal. emerging-researchers.org One hypothesis suggests that phosphorylated forms of acetyl-glucosamine allow cells to conserve energy that would otherwise be used in the citric acid cycle for the conversion of unphosphorylated precursors, thereby enabling more efficient cellular repair. emerging-researchers.org

Structural Biology and Biochemical Characterization

Conformational Analysis and Anomeric Specificity

Disodium (B8443419) acetyl glucosamine (B1671600) phosphate (B84403), formally N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P), exhibits complex conformational properties inherent to monosaccharides. A key feature is the existence of anomers, which are isomers that differ in the configuration at the anomeric carbon (C1). In aqueous solution, the glucopyranose ring of GlcNAc-6-P exists in equilibrium between the α and β anomeric forms. nih.gov

Table 1: Representative 1H-NMR Data for Anomers of N-Acetyl-D-Glucosamine Derivatives. nih.gov
AnomerTypical Chemical Shift (ppm) of Anomeric Proton (H-1)Characteristic Coupling Constant (3JH-1,H-2)
α-anomer~4.8 - 5.3~3.7 Hz
β-anomer~4.5 - 4.7~8.3 Hz

Enzyme-Substrate Binding Interactions

N-acetylglucosamine-6-phosphate is a crucial metabolite that interacts with several enzymes as either a substrate or a product. The interactions are highly specific, dictated by the architecture of the enzyme's active site.

One of the most well-characterized interactions involves N-acetylglucosamine-phosphate mutase (AGM1) , which catalyzes the conversion of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.gov Crystal structures of AGM1 from Candida albicans reveal that the catalytic cleft is formed by loops from four different domains. The specificity for the N-acetyl group of the substrate is conferred by key residues Val-370 and Asn-389, which form specific hydrogen bonds and van der Waals interactions, ensuring proper orientation for the intramolecular phosphoryl transfer. nih.gov

Another key enzyme is N-acetylglucosamine-6-phosphate deacetylase (NagA) , which hydrolyzes GlcNAc-6-P to glucosamine-6-phosphate and acetate. wikipedia.org This enzyme is a metalloenzyme, often containing one or two metal ions like Zn2+ in its active site, which are crucial for catalysis. wikipedia.org Structural studies of NagA from Mycobacterium smegmatis in complex with GlcNAc-6-P show the precise binding mode within the active site, which features a binuclear metal center. rcsb.org Conserved residues are responsible for the stereoselective recognition and binding of the substrate, highlighting the enzyme's high specificity. rcsb.org

Table 2: Key Enzymes Interacting with N-acetylglucosamine-6-phosphate.
EnzymeFunctionKey Structural/Binding FeaturesReference
N-acetylglucosamine-phosphate mutase (AGM1)Converts GlcNAc-6-P to GlcNAc-1-PN-acetyl group recognized by Val-370 and Asn-389 nih.gov
N-acetylglucosamine-6-phosphate deacetylase (NagA)Converts GlcNAc-6-P to Glucosamine-6-PRequires a mononuclear or binuclear metal center (e.g., Zn2+) for catalysis wikipedia.orgrcsb.org
Glucosamine-6-phosphate N-acetyltransferase (GNA1)Synthesizes GlcNAc-6-P from Glucosamine-6-PHigh affinity for substrates (Glucosamine-6-P and Acetyl-CoA) portlandpress.com

Analysis of Metabolite Isotopomer Profiles

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic networks. By supplying cells with a substrate labeled with a heavy isotope, such as 13C-glucose, researchers can track the incorporation of the label into downstream metabolites like Disodium acetyl glucosamine phosphate and its derivatives. nih.gov This provides quantitative insights into the activity of related biosynthetic pathways, such as the Hexosamine Biosynthesis Pathway (HBP). nih.govnih.gov

The analysis of mass isotopologue distributions via techniques like Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) or NMR allows for the deconvolution of complex labeling patterns. nih.gov For instance, in studies tracking the fate of [U-13C]-glucose, the resulting UDP-N-acetylglucosamine (a downstream product of GlcNAc-6-P) can be analyzed. nih.gov The 13C enrichment in the different subunits of the UDP-GlcNAc molecule (the glucosamine ring, the acetyl group, the ribose, and the uracil) can be quantified. nih.govresearchgate.net This detailed analysis reveals the relative contributions of different precursor pathways (e.g., glycolysis, pentose (B10789219) phosphate pathway) to the synthesis of the final product. nih.gov Such stable isotope resolved metabolomics (SIRM) approaches are critical for understanding how metabolic fluxes are regulated in various physiological and pathological states. nih.gov

Advanced Research Methodologies and Analytical Techniques

Synthesis and Derivatization for Research Applications

To investigate the intricate functions of N-acetylglucosamine-1-phosphate, researchers employ various synthetic strategies to produce the compound itself, isotopically labeled versions for tracking studies, and structural analogs to probe enzymatic mechanisms.

Enzymatic Synthesis Approaches

The in vitro synthesis of N-acetylglucosamine-1-phosphate and its subsequent conversion to uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is efficiently achieved through multi-enzyme cascade reactions, often conducted in a "one-pot" setup. This approach mimics the natural biosynthetic pathway while allowing for preparative-scale production. The core of this strategy involves two key enzymes: N-acetylhexosamine 1-kinase (NahK) and N-acetylglucosamine 1-phosphate uridyltransferase (GlmU). nih.govnih.gov

The synthesis commences with the phosphorylation of N-acetylglucosamine (GlcNAc) at the anomeric carbon to form N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.govresearchgate.net This reaction is catalyzed by NahK, which transfers a phosphate (B84403) group from a donor like adenosine triphosphate (ATP). Subsequently, GlmU, a pyrophosphorylase, catalyzes the reaction of GlcNAc-1-P with uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate (PPi). nih.govnih.gov To drive the equilibrium of the reaction towards product formation, an inorganic pyrophosphatase is often included in the mixture to hydrolyze the pyrophosphate byproduct. nih.gov This enzymatic route is highly efficient and stereoselective, yielding the biologically active α-anomer of N-acetylglucosamine-1-phosphate.

EnzymeFunction in Synthesis
N-acetylhexosamine 1-kinase (NahK)Catalyzes the phosphorylation of N-acetylglucosamine to N-acetylglucosamine-1-phosphate.
N-acetylglucosamine 1-phosphate uridyltransferase (GlmU)Catalyzes the reaction of GlcNAc-1-P with UTP to form UDP-GlcNAc.
Inorganic PyrophosphataseHydrolyzes pyrophosphate to drive the synthesis reaction forward.

Preparation of Stable Isotope Labeled Compounds

Stable isotope-labeled versions of N-acetylglucosamine-1-phosphate and its derivatives are invaluable tools for tracing their metabolic fate in living systems using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. Two primary strategies are employed for their preparation: metabolic labeling and chemoenzymatic synthesis.

In metabolic labeling, cells are cultured in media containing precursors enriched with stable isotopes such as ¹³C, ¹⁵N, or ²H. For instance, cells grown in the presence of [U-¹³C]-glucose will incorporate the ¹³C isotope into the hexosamine biosynthesis pathway, leading to the production of ¹³C-labeled UDP-GlcNAc. nih.govresearchgate.netbiorxiv.org Similarly, ¹⁵N-labeled amino acids can be used to introduce ¹⁵N into the glucosamine (B1671600) ring. nih.gov This in vivo approach provides a physiologically relevant context for studying the flux through metabolic pathways.

Chemoenzymatic synthesis offers a more controlled method for producing specifically labeled compounds. This typically involves the chemical synthesis of an isotopically labeled monosaccharide precursor, such as N-[²H]-acetyl-glucosamine (deuterated GlcNAc). nih.gov This labeled precursor is then subjected to the enzymatic cascade described previously, utilizing enzymes like NahK and GlmU to generate the desired stable isotope-labeled UDP-GlcNAc. nih.gov This method allows for precise control over the location and extent of isotopic labeling.

Labeling StrategyDescriptionKey Precursors
Metabolic Labeling Cells are cultured with stable isotope-enriched precursors, which are incorporated into the biosynthetic pathway, resulting in labeled end products within the cell.[U-¹³C]-glucose, ¹⁵N-labeled amino acids
Chemoenzymatic Synthesis A stable isotope-labeled monosaccharide is first chemically synthesized and then used as a substrate in a multi-enzyme system to produce the final labeled compound.N-[²H]-acetyl-glucosamine (deuterated GlcNAc)

Development of Synthetic Analogues for Mechanistic Probes

To investigate the active sites and mechanisms of enzymes that process N-acetylglucosamine-1-phosphate and UDP-GlcNAc, such as glycosyltransferases, researchers develop synthetic analogues of these molecules. These analogues, which feature modifications at specific positions, can act as inhibitors or probes to elucidate enzyme function. The generation of these molecular tools often relies on a chemoenzymatic approach that leverages the substrate promiscuity of the biosynthetic enzymes. rsc.orgnih.gov

The process begins with the chemical synthesis of a modified N-acetylglucosamine derivative. Modifications can be introduced at various positions, for example, at the C2-acetyl group or the C6-hydroxyl group. These chemically synthesized analogues are then used as substrates for promiscuous kinases, such as certain N-acetylhexosamine 1-kinases, which can phosphorylate these modified sugars to their corresponding 1-phosphate analogues. Subsequently, a promiscuous pyrophosphorylase, like GlmU, can convert these modified 1-phosphate sugars into their corresponding UDP-sugar analogues. rsc.orgnih.gov These synthetic analogues can then be used to study the substrate specificity of downstream enzymes and to probe the molecular interactions within their active sites.

Spectroscopic and Chromatographic Methods for Metabolite Analysis

The detection and quantification of disodium (B8443419) acetyl glucosamine phosphate and related metabolites within complex biological samples are achieved through powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are at the forefront of these analytical efforts, providing detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of molecules. In the context of N-acetylglucosamine metabolism, ¹H NMR is particularly useful for identifying and quantifying metabolites in complex mixtures, such as cell extracts. The N-acetyl group of N-acetylglucosamine and its phosphorylated derivatives provides a distinct signal in the ¹H NMR spectrum, allowing for its differentiation from other metabolites. hmdb.camdpi.com By monitoring the chemical shifts and intensities of these signals over time, researchers can track the enzymatic conversion of substrates to products in real-time. This approach has been used to follow the individual steps of biosynthetic pathways, providing insights into enzyme kinetics and pathway regulation.

Mass Spectrometry (MS) for Isotopic Tracing and Metabolomics

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for metabolomics and for tracing the metabolic fate of isotopically labeled compounds. In studies of N-acetylglucosamine metabolism, liquid chromatography coupled with mass spectrometry (LC-MS) is commonly used to separate and detect N-acetylglucosamine-1-phosphate and other related nucleotide sugars from complex biological samples. nih.gov

When combined with stable isotope labeling, MS allows for the detailed analysis of metabolic flux. By feeding cells with precursors like ¹³C-glucose, the incorporation of ¹³C atoms into UDP-GlcNAc and its downstream products can be monitored by the corresponding increase in their mass. nih.govresearchgate.netnih.gov This mass isotopomer analysis reveals the relative contributions of different metabolic pathways to the synthesis of these sugar nucleotides. The high sensitivity and specificity of MS make it a powerful technique for quantifying changes in metabolite levels and pathway dynamics in response to various physiological or pathological conditions.

Computational Approaches in Molecular Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In the context of N-acetylglucosamine-6-phosphate, this methodology is invaluable for understanding its interactions with key enzymes in its metabolic pathway, such as glucosamine-6-phosphate synthase (GlcN-6-P synthase). researchgate.net Docking studies can elucidate the binding modes of substrates, inhibitors, or activators within the enzyme's active site.

For example, molecular docking has been used to study the interaction of peptide inhibitors with the GlcN-6-P synthase of Rhizopus oryzae. researchgate.net In such studies, a 3D model of the target enzyme is generated, and potential ligands are computationally "docked" into the active site. The results are scored based on binding energy calculations, which predict the affinity of the ligand for the enzyme. researchgate.net These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand (e.g., an analog of GlcNAc-6-P) and specific amino acid residues in the enzyme's active site. researchgate.net This information is critical for the rational design of novel and more potent enzyme inhibitors.

The outcomes of docking studies are often presented with key metrics that predict the stability and nature of the ligand-protein interaction.

Docking MetricDescriptionSignificance in Research
Binding Energy (kcal/mol) The energy released upon ligand binding; a more negative value indicates stronger binding.Predicts the affinity and stability of the enzyme-ligand complex. researchgate.net
Inhibitory Constant (Ki) An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.Used to rank and compare the effectiveness of different potential inhibitors.
Hydrogen Bonds Non-covalent attractions between a hydrogen atom and an electronegative atom (O, N).Identifies key amino acid residues responsible for anchoring the ligand in the active site. researchgate.net
RMSD (Root-Mean-Square Deviation) The measure of the average distance between the atoms of superimposed molecules.Evaluates the accuracy of the docking pose by comparing it to a known crystal structure.

In silico modeling of enzymatic reactions provides insights into the dynamic processes and chemical transformations that are often difficult to capture with experimental methods alone. nih.govresearchgate.netsemanticscholar.org These computational tools can model elusive enzyme-substrate complexes, short-lived intermediates, and reaction transition states at an atomic level. nih.govresearchgate.net For enzymes acting on N-acetylglucosamine-6-phosphate or its derivatives, such as glycosyltransferases (GTs), these models are essential for understanding their catalytic mechanisms. nih.govsemanticscholar.org

Glycosyltransferases, for instance, catalyze the formation of glycosidic bonds using activated sugar donors like UDP-N-acetylglucosamine (UDP-GlcNAc), which is synthesized from GlcNAc-6-P. nih.govsemanticscholar.org Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are a powerful tool used in this area. nih.gov In QM/MM, the reactive center of the enzyme-substrate complex is treated with high-accuracy quantum mechanics, while the surrounding protein and solvent environment are modeled using more computationally efficient classical molecular mechanics. nih.gov This approach allows for the simulation of the entire reaction pathway, including bond-breaking and bond-forming events, providing a detailed picture of the catalytic mechanism. These simulations have been applied to enzymes like α-mannoside β-1,6-N-acetylglucosaminyltransferase V (MGAT5), which transfers GlcNAc from a UDP-GlcNAc donor to an acceptor molecule. nih.govresearchgate.net

Genetic and Genomic Manipulation in Pathway Investigations

Gene disruption and mutational analysis are powerful techniques for elucidating the physiological role of N-acetylglucosamine-6-phosphate and its metabolic pathway. By specifically deleting or altering the genes that encode key enzymes, researchers can observe the resulting phenotypic changes and infer the function of the compound and its pathway. nih.govplos.org

In the pathogenic yeast Candida albicans, the N-acetylglucosamine (GlcNAc) catabolic pathway is crucial for its virulence. nih.gov This pathway begins with the phosphorylation of GlcNAc to GlcNAc-6-P by the enzyme N-acetylglucosamine kinase, encoded by the HXK1 gene. nih.govmdpi.com Studies involving the disruption of HXK1, as well as other genes in the pathway like DAC1 (N-acetylglucosamine-6-phosphate deacetylase) and NAG1 (glucosamine-6-phosphate deaminase), have been instrumental. For example, a mutant lacking all three catabolic enzymes (hxk1Δ dac1Δ nag1Δ) demonstrated that GlcNAc itself can act as a signaling molecule to induce morphological changes, independent of its metabolism. plos.orgmdpi.com This is because the hxk1Δ mutation blocks the very first step—the conversion of GlcNAc to GlcNAc-6-P—preventing its entry into the catabolic pathway. plos.org

Similarly, in the dental caries pathogen Streptococcus mutans, mutational analysis of genes involved in amino sugar metabolism, such as the manLMN operon responsible for transport, has revealed their importance for growth on GlcNAc. nih.gov Site-directed mutagenesis, where specific amino acid residues in an enzyme are altered, can also be used to probe structure-function relationships, as demonstrated in studies on β-glucosidase, where mutations increased catalytic activity and stability. mdpi.com

The table below summarizes key gene disruption studies related to the GlcNAc pathway.

OrganismGene(s) DisruptedKey EnzymePhenotypic OutcomeSource
Candida albicansHXK1N-acetylglucosamine KinaseHyper-filamentous morphology, attenuated virulence. Blocks formation of GlcNAc-6-P. nih.gov
Candida albicanshxk1Δ nag1Δ dac1ΔGlcNAc catabolic pathwayGlcNAc signaling occurs without metabolism, inducing hyphal growth. plos.org
Streptococcus mutansmanLMNMannose/GlcNAc PTS permeaseImpaired growth on N-acetylglucosamine. nih.gov
Mouse (β-cells)OGTO-GlcNAc TransferaseDevelopment of diabetes and β-cell failure due to disrupted O-GlcNAcylation signaling (downstream of GlcNAc-6-P). nih.gov

These genetic approaches provide direct evidence for the roles of specific enzymes and metabolic intermediates like N-acetylglucosamine-6-phosphate in complex biological processes, from microbial pathogenesis to mammalian cell signaling.

Transcriptional Profiling of Related Genes

Transcriptional profiling has been employed to understand the biological activity of N-acetylglucosamine (NAG), a related compound to Disodium acetyl glucosamine phosphate. In vitro genomics experiments on skin equivalent cultures revealed that topical application of NAG affected the expression of several genes relevant to pigmentation researchgate.netepiskin.com. This suggests that the compound's effects on skin may be mediated through the regulation of gene expression episkin.com. Specifically, studies have shown that NAG can induce changes in genes such as carboxyesterase, which may be involved in its de-acetylation, and chaperonin-containing TCP1, which is associated with actin folding researchgate.net.

In other models, the expression of the nag1 gene, which encodes N-acetyl-beta-D-glucosaminidase, is strongly induced by the presence of N-acetyl-glucosamine nih.gov. This indicates a direct transcriptional response to the availability of this amino sugar nih.gov. Furthermore, studies on the enzyme Glucosamine-phosphate N-acetyltransferase 1 (GNPNAT1), which is critical in the biosynthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), have shown that its expression levels can be altered in pathological conditions like lung adenocarcinoma aging-us.comnih.gov.

However, the transcriptional response is not universal across all cell types and target genes. For instance, in a study on experimental diabetic nephropathy, glucosamine treatment did not significantly influence the transcriptional expression of extracellular matrix components like fibronectin (FN-1) or various collagens in the renal cortex nih.gov. In contrast, when combined with Polideoxirybonucleotide (PDRN) in fibroblast primary cultures, glucosamine strongly inhibited the gene expression of Matrix Metalloproteinase 13 (MMP13) and Insulin-Like Growth Factor I (IGF-I) nih.gov.

Table 1: Summary of Transcriptional Profiling Studies on Related Glucosamine Compounds

Gene/TargetCompound StudiedCell/Tissue ModelObserved Effect on Gene Expression
Pigmentation-relevant genesN-acetyl glucosamine (NAG)SkinEthic skin equivalent culturesUp- and down-regulation researchgate.netepiskin.com
nag1 (N-acetyl-beta-D-glucosaminidase)N-acetyl-glucosamineTrichoderma harzianum (fungus)Strong induction nih.gov
GNPNAT1Glucosamine-phosphate N-acetyltransferase 1Lung adenocarcinoma tissuesHigher expression in tumor tissues aging-us.comnih.gov
MMP13, IGF-IGlucosamine + PDRNPrimary dermal fibroblastsStrong inhibition nih.gov
Extracellular matrix genes (e.g., FN-1, Collagens)GlucosamineRenal cortex (in vivo model)No significant change nih.gov

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable for elucidating the mechanisms of action of this compound and its related compounds. These models, which include both primary and immortalized cell lines, allow for controlled investigations into cellular and molecular responses, free from the systemic complexities of in vivo systems biocompare.com.

Research on glucosamine compounds has utilized a variety of cell models to investigate specific biological processes. Primary cell cultures, which are derived directly from living tissue, retain many of the features of their tissue of origin, providing a highly relevant biological context biocompare.com.

Primary Cell Models:

Human Dermal Fibroblasts: Primary cultures of fibroblasts have been used to study the effects of glucosamine on the gene expression of extracellular matrix proteins, revealing its potential role in tissue remodeling nih.govuniroma1.it.

Human Osteoarthritic Synovium Explants: This primary tissue culture model has been instrumental in demonstrating that glucosamine can stimulate the production of hyaluronic acid, a key molecule in joint lubrication nih.govresearchgate.net.

Immortalized Cell Models:

Immortalized Schwann Cells (IMS32): These cell lines have proven to be valuable tools for studying metabolic alterations related to diabetic peripheral neuropathy, including the cellular processing of glucosamine through the hexosamine biosynthetic pathway nih.govresearchgate.net.

Cancer Cell Lines (A549, H1299, H460): Various human cancer cell lines, such as those from non-small cell lung cancer, have been used to investigate the anti-proliferative and pro-apoptotic effects of glucosamine researchgate.net.

Skin Equivalent Cultures: Three-dimensional skin models, often composed of primary or immortalized keratinocytes and fibroblasts, have been used to conduct genomic analyses of N-acetyl glucosamine's effects on melanin production researchgate.netepiskin.com.

Table 2: Examples of In Vitro Cell Models Used in Glucosamine Research

Cell Model TypeSpecific ModelTissue of OriginResearch Focus
Primary CultureDermal FibroblastsSkinExtracellular matrix gene expression nih.gov
Primary Tissue ExplantOsteoarthritic SynoviumJoint SynoviumHyaluronic acid production nih.govresearchgate.net
Immortalized Cell LineIMS32Schwann CellsPathogenesis of diabetic neuropathy nih.govresearchgate.net
Immortalized Cell LineA549, H1299, H460Lung CancerCell proliferation, cell cycle, apoptosis researchgate.net
3D Culture ModelSkinEthic CulturesSkinGene expression related to pigmentation researchgate.netepiskin.com

Altering the extracellular concentration of this compound or its precursors allows researchers to directly observe the resulting cellular responses. These studies have provided key insights into the compound's mechanism of action at a cellular level.

One of the most significant documented responses is the stimulation of glycosaminoglycan (GAG) and hyaluronic acid (HA) synthesis. In-vitro tests with this compound have shown it can increase GAG production by 84% and boost HA synthesis by an impressive 282% in just two days incidecoder.com. This is corroborated by studies on primary human osteoarthritic synovium explants, where treatment with glucosamine significantly increased the secretion of hyaluronic acid into the culture medium nih.govresearchgate.net. The proposed mechanism is that providing an exogenous source of this precursor bypasses rate-limiting steps in the natural synthesis pathway nih.govci.guide.

Investigations using isolated adipocytes have shed light on the metabolic consequences of altered glucosamine levels. Treatment with high concentrations of glucosamine leads to a rapid and massive intracellular accumulation of glucosamine-6-phosphate nih.gov. This unrestricted flux into the hexosamine biosynthesis pathway can sequester phosphate and lead to a significant depletion of cellular ATP nih.gov. However, lower concentrations of glucosamine can still elevate levels of the key downstream metabolite UDP-GlcNAc without depleting ATP, highlighting a concentration-dependent effect on cellular energy metabolism nih.gov.

Other observed cellular responses include:

Altered Protein Glycosylation: In Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins, supplementing the culture with N-acetylglucosamine shifts the glycan profile of monoclonal antibodies to favor less complex G0 glycoforms nih.gov.

Effects on Cell Viability and Proliferation: In various cancer cell lines, glucosamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis researchgate.net.

Enhanced Cellular Repair: It is hypothesized that phosphorylated forms of acetyl-glucosamine may facilitate more efficient epithelial cellular repair because they require less cellular energy to be converted into the necessary building blocks for repair processes emerging-researchers.org.

Table 3: Cellular Responses to Altered Levels of Glucosamine and Derivatives

Cellular ResponseMetabolite StudiedCell ModelKey Finding
Increased Hyaluronic Acid SynthesisThis compoundNot specified (In-vitro test)282% increase in 2 days incidecoder.com
Increased Hyaluronic Acid ProductionGlucosamine-hydrochlorideHuman osteoarthritic synovium explants2 to 4-fold increase in production nih.gov
ATP DepletionGlucosamine (high conc.)Isolated adipocytesRapid accumulation of Glucosamine-6-Phosphate and subsequent ATP loss nih.gov
Altered Protein GlycosylationN-acetylglucosamineChinese Hamster Ovary (CHO) cellsShift in glycan complexity to favor G0 glycoforms nih.gov
Inhibition of ProliferationGlucosamineNon-small cell lung cancer linesInhibition of cell growth and induction of apoptosis researchgate.net

Q & A

Q. What are the established synthetic pathways for disodium acetyl glucosamine phosphate, and how do reaction conditions influence product purity?

this compound is synthesized via neutralization of phosphoric acid with sodium hydroxide or sodium carbonate, followed by crystallization and dehydration. The molar ratio of reactants determines whether monosodium, disodium, or mixed phosphate salts form. For example, using sodium hydroxide yields disodium phosphate when stoichiometrically controlled. Post-synthesis dehydration in a rotary kiln ensures anhydrous product formation . Purity is validated via chromatography (e.g., HPLC with phosphate buffer systems) and titration methods .

Q. Which analytical techniques are recommended for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with acetonitrile-phosphate buffer (75:25, pH 7.5) mobile phases is widely used, leveraging UV detection at 195–210 nm for glucosamine derivatives. For hydrolyzed samples (e.g., after acid digestion), spectrophotometric titration at 530 nm with ninhydrin or o-phthalaldehyde enhances specificity . Neutralization post-hydrolysis (using 2 M NaOH) minimizes interference from degradation byproducts .

Q. How does this compound interact with metabolic pathways involving UDP-N-acetylglucosamine?

As a phosphorylated derivative, it serves as a precursor in glycosylation pathways. UDP-N-acetylglucosamine synthesis involves pyruvate, aspartate, and glutamine via the hexosamine biosynthetic pathway. This compound may modulate enzymatic steps (e.g., GFAT1/2) by altering substrate availability, impacting downstream processes like lipid A biosynthesis in bacterial membranes .

Advanced Research Questions

Q. How can isotopically labeled this compound (e.g., ¹⁵N, ¹³C₆) be utilized in stable isotope-resolved metabolomics (SIRM) studies?

Isotopic variants (e.g., N-Acetyl-α-D-glucosamine-¹³C₆,¹⁵N 1-phosphate disodium salt) enable tracking of carbon and nitrogen flux in pathways like chitin synthesis or glycoprotein modification. LC-UHR-MS with collision-induced dissociation (CID) differentiates labeled metabolites, while NMR (¹H/¹³C) quantifies positional isotope enrichment in UDP-N-acetylglucosamine pools .

Q. What experimental strategies resolve contradictions in reported phosphate-binding efficacy of this compound in renal disease models?

Discrepancies arise from variations in intestinal pH, competing cations (e.g., Ca²⁺), and assay methodologies. Use in vivo models should standardize diet (e.g., fixed calcium intake) and measure fecal phosphate via ICP-MS. In vitro, simulate intestinal conditions (pH 6.5–7.4) with ion-selective electrodes to quantify free phosphate .

Q. How does this compound influence hyaluronic acid (HA) biosynthesis in dermal fibroblasts, and what are the key molecular targets?

It upregulates HA synthase (HAS1-3) expression via ERK/MAPK signaling, as shown in fibroblast cultures treated with 10–100 µM doses. RNA-seq and siRNA knockdown studies identify HAS2 as the primary target. HA quantification via ELISA (normalized to protein content) confirms dose-dependent increases in extracellular matrix HA .

Methodological Considerations

Q. What stability protocols are critical for long-term storage of this compound in research settings?

Anhydrous forms should be stored at −20°C in desiccated containers to prevent hygroscopic degradation. Solutions (pH 7.0–7.5) retain >90% activity for 24 months at 4°C when buffered with sodium phosphate (50 mM) and protected from light . Regular FT-IR analysis (e.g., 1650 cm⁻¹ for acetyl group integrity) monitors decomposition.

Q. How can researchers differentiate this compound from structurally similar glucosamine derivatives (e.g., N-acetylgalactosamine phosphate) in mixed samples?

Enzymatic assays using β-N-acetylglucosaminidase (specific for GlcNAc) coupled with colorimetric substrates (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) provide specificity. Alternatively, HILIC-ESI-MS/MS with m/z 342.1 (C8H15NO9P⁻) distinguishes it from galactosamine derivatives (m/z 342.1 but distinct retention times) .

Data Interpretation and Conflict Resolution

Q. Why do studies report conflicting results on the role of this compound in bacterial lipid A modification?

Discrepancies stem from species-specific acetyltransferase activity (e.g., E. coli vs. Salmonella). Lipid A structural analysis via MALDI-TOF MS reveals acetylation patterns, while gene knockout models (e.g., lpxM mutants) clarify enzymatic dependencies .

Q. What computational tools aid in modeling the interaction of this compound with glycosyltransferases?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB: 1FOA for GlcNAc transferases) predict binding affinities and conformational changes. QM/MM calculations validate phosphoryl group interactions with catalytic residues (e.g., Asp159 in OGT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.